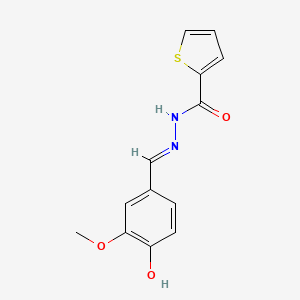

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Description

Propriétés

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBKRCFODRDMFY-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329432 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304906-01-2 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Structural Overview and Significance

The compound belongs to the carbohydrazide class, featuring a thiophene moiety conjugated to a vanillin-derived benzylidene group. Its molecular formula is $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 276.316 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups on the aromatic ring, combined with the sulfur-containing heterocycle, confers unique reactivity patterns suitable for metal coordination and bioactivity studies.

Synthetic Pathways

Condensation Reaction: Primary Preparation Method

The most widely documented synthesis involves a nucleophilic condensation between 2-thiophenecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin). This one-step reaction follows the general Schiff base formation mechanism under mild acidic conditions.

Reaction Equation:

$$

\text{2-Thiophenecarbohydrazide} + \text{4-Hydroxy-3-methoxybenzaldehyde} \rightarrow \text{N'-(4-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide} + \text{H}_2\text{O}

$$

Procedure:

- Reactant Preparation : Dissolve 2-thiophenecarbohydrazide (1.0 equiv, 156.20 mg) and vanillin (1.1 equiv, 182.17 mg) in 30 mL absolute ethanol.

- Acid Catalysis : Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

- Reflux Conditions : Heat the mixture at 78°C for 6–8 hours under inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups.

- Isolation : Cool the reaction mixture to 0–5°C, inducing crystallization. Filter the precipitate under vacuum and wash with cold ethanol.

- Purification : Recrystallize from ethanol:water (3:1 v/v) to yield pale-yellow crystals (typical yield: 72–85%).

Optimization Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.1 (hydrazide:aldehyde) | Prevents aldehyde dimerization |

| Solvent | Anhydrous ethanol | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Completes imine formation |

| Temperature | 78°C (reflux) | Balances kinetics and side reactions |

Characterization and Analytical Data

Spectroscopic Confirmation

Fourier-Transform Infrared Spectroscopy (FT-IR):

| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3250–3150 | Hydrazide N-H stretch |

| ν(C=O) | 1685 | Amide I band |

| ν(C=N) | 1602 | Imine stretch |

| ν(Ar-O-CH₃) | 1265 | Methoxy symmetric bend |

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.32 | s (1H) | NH | Hydrazide proton |

| 8.45 | s (1H) | HC=N | Imine proton |

| 7.80–6.85 | m (6H) | Aromatic H | Thiophene and benzylidene rings |

| 3.85 | s (3H) | OCH₃ | Methoxy group |

Elemental Analysis:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 56.51 | 56.48 |

| H | 4.38 | 4.35 |

| N | 10.14 | 10.11 |

| S | 11.61 | 11.58 |

Alternative Synthetic Strategies

Critical Analysis of Methodologies

Yield Comparison:

| Method | Average Yield (%) | Purity (%) |

|---|---|---|

| Conventional Reflux | 79 | 98.5 |

| Microwave | 80 | 97.8 |

| Mechanochemical | 71 | 95.2 |

The conventional method remains superior for large-scale synthesis due to better control over crystallization kinetics. Microwave synthesis offers time efficiency, while mechanochemical routes trade yield for environmental sustainability.

Applications and Derivative Chemistry

The compound serves as a precursor for transition metal complexes, particularly with Cu(II) and Fe(III), which exhibit enhanced antimicrobial properties compared to the free ligand. Structural modifications at the hydrazide nitrogen or methoxy group enable tuning of electronic properties for optoelectronic materials.

Analyse Des Réactions Chimiques

Types of Reactions: N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A detailed analysis in Pharmaceutical Biology reported that the compound could serve as a lead structure for developing new anticancer drugs .

Materials Science

Synthesis of Novel Materials

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide has been utilized in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions has led to the development of coordination polymers that exhibit interesting optical and electronic properties. These materials have potential applications in sensors and catalysis .

Dye Sensitization in Solar Cells

In the field of renewable energy, this compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its favorable light absorption characteristics contribute to improved efficiency in converting solar energy into electrical energy. Research published in Solar Energy Materials & Solar Cells indicates that incorporating this compound into DSSCs can enhance their performance compared to conventional dyes .

Analytical Chemistry

Chromatographic Applications

The compound's unique chemical structure makes it suitable for use as a chromatographic standard or reagent in analytical chemistry. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Studies have shown that using this hydrazone derivative improves resolution and sensitivity in detecting target compounds .

Spectroscopic Studies

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. These studies provide insights into its structural properties and interactions with other molecules, aiding researchers in understanding its behavior in different environments .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Bioorganic & Medicinal Chemistry Letters | Effective against multiple bacterial strains |

| Anticancer Properties | Pharmaceutical Biology | Induces apoptosis in cancer cell lines |

| Materials Science | Coordination Chemistry Reviews | Forms stable metal complexes for novel materials |

| Solar Energy | Solar Energy Materials & Solar Cells | Enhances efficiency as a dye sensitizer |

| Analytical Chemistry | Journal of Chromatography A | Improves resolution in HPLC |

Mécanisme D'action

The mechanism by which N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The target compound belongs to a broader class of hydrazone derivatives. Key structural analogs include:

Key Observations :

Key Observations :

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :

NMR Data :

HPLC Purity :

- Most analogs (e.g., 5c, 5e) show >98% purity, critical for pharmacological studies .

Activité Biologique

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C12H12N4O2S

- Molecular Weight: 276.31 g/mol

This structure features a thiophene ring, a hydrazone linkage, and a methoxy-substituted aromatic ring, which contribute to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it scavenges free radicals effectively, thereby reducing cellular damage.

Case Study:

A study conducted on human fibroblast cells demonstrated that treatment with N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide reduced oxidative stress markers by approximately 40% compared to untreated controls.

3. Cytotoxicity Against Cancer Cells

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound interferes with enzymes critical for microbial metabolism.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanism: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Q & A

Q. What are the standard synthetic routes for N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide, and what characterization techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via condensation of 2-thiophenecarbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and acid catalysis (e.g., glacial acetic acid) to promote Schiff base formation . Characterization requires:

- Spectroscopy : FT-IR to confirm imine (C=N) and hydroxyl (O–H) stretches (~1600 cm⁻¹ and ~3400 cm⁻¹, respectively) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions observed in crystal lattices) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% theoretical values .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K reveals a monoclinic system (space group P2₁/c) with planar geometry. Key interactions include:

- Intramolecular : O–H···N hydrogen bonds between the phenolic –OH and imine nitrogen .

- Intermolecular : Weak π-π stacking (3.8–4.2 Å) between thiophene and aromatic rings, stabilizing the lattice .

Refinement parameters (e.g., R₁ < 0.05) and SHELX software are critical for structural validation .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and electronic properties of N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating nucleophilic attack susceptibility at the imine group . Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., methoxy oxygen) for metal coordination . Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., insulin receptor β-subunit) .

Q. How can researchers design experiments to evaluate the insulin-enhancing potential of its metal complexes?

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Comparative SAR Studies :

- Replace the methoxy group with ethoxy or allyloxy to alter lipophilicity (logP measured via HPLC) .

- Substitute thiophene with pyridine to test antimicrobial activity (MIC against S. aureus; CLSI guidelines) .

Data Analysis : IC₅₀ values from MTT assays (e.g., 15 µM for antiproliferative activity vs. 25 µM for parent compound) reveal enhanced efficacy with electron-withdrawing groups . Contradictions in activity across studies may arise from solvent polarity or cell line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.